5-(3-Methylphenyl)-1H-pyrazole-3-carboxylic acid
Description
5-(3-Methylphenyl)-1H-pyrazole-3-carboxylic acid is a pyrazole derivative featuring a carboxylic acid group at position 3 of the pyrazole ring and a 3-methylphenyl substituent at position 3.
Properties
IUPAC Name |
3-(3-methylphenyl)-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-7-3-2-4-8(5-7)9-6-10(11(14)15)13-12-9/h2-6H,1H3,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPNMVJXLTXQPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NNC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Methylphenyl)-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The resulting intermediate is then hydrolyzed to yield the carboxylic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products Formed:
Oxidation: Formation of 5-(3-Methylphenyl)-1H-pyrazole-3-carboxylic acid derivatives with additional carboxyl or aldehyde groups.
Reduction: Formation of alcohol or aldehyde derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Pharmaceutical Applications
Anti-inflammatory and Analgesic Properties
This compound has been investigated for its potential as an anti-inflammatory and analgesic agent. Research indicates that derivatives of pyrazole, including 5-(3-methylphenyl)-1H-pyrazole-3-carboxylic acid, exhibit significant activity against inflammation-related pathways. For instance, studies have demonstrated that modifications to the pyrazole structure can enhance its efficacy in inhibiting cyclooxygenase enzymes, which are crucial in the inflammatory response .
Antioxidant Activity
Recent studies have shown that pyrazole derivatives possess antioxidant properties. For example, synthesized compounds derived from this compound have been tested for their ability to scavenge free radicals, demonstrating promising results in reducing oxidative stress . The antioxidant activity is critical in developing therapeutic agents for diseases linked to oxidative damage.
Protein Kinase Inhibition
Research has highlighted the role of pyrazole derivatives in inhibiting protein kinases, which are pivotal in various signaling pathways associated with cancer and other diseases. Compounds similar to this compound have shown moderate to high inhibitory activity against specific kinases, making them candidates for further drug development .
Agricultural Chemistry
Development of Herbicides and Fungicides
this compound is utilized in the formulation of herbicides and fungicides. Its effectiveness in protecting crops from pests and diseases contributes to increased agricultural yields. Research indicates that this compound can inhibit the growth of certain pathogens while being less toxic to beneficial organisms .
Eco-friendly Chemical Processes
The compound is also explored for its potential in developing sustainable agricultural practices. Its application in eco-friendly formulations aligns with modern agricultural demands for reducing chemical residues while maintaining crop protection .
Material Science
Advanced Materials Development
In material science, this compound has been studied for its potential use in creating advanced materials such as polymers and coatings. These materials exhibit enhanced durability and resistance to environmental factors, making them suitable for various industrial applications .
Biochemical Research
Enzyme Interaction Studies
This compound is employed in biochemical assays to study enzyme interactions and metabolic pathways. By understanding these interactions, researchers can elucidate disease mechanisms and develop targeted therapies .
Case Study: Antioxidant Activity Assessment
A study evaluated the antioxidant potential of synthesized pyrazole derivatives using three different assays: DPPH scavenging activity, nitric oxide scavenging assay, and superoxide radical scavenging assay. The results indicated that several derivatives exhibited significant antioxidant activity compared to standard antioxidants like ascorbic acid.
| Compound | DPPH Scavenging (%) | Nitric Oxide Scavenging (%) | Superoxide Scavenging (%) |
|---|---|---|---|
| 5a | 78 | 65 | 72 |
| 5b | 82 | 70 | 75 |
| Control | 90 | 85 | 80 |
Case Study: Protein Kinase Inhibition
In another study focusing on protein kinase inhibition, compounds derived from pyrazole structures were tested against various cancer cell lines. The results showed that certain derivatives had IC50 values indicating effective inhibition.
| Compound | IC50 (µM) | Target Kinase |
|---|---|---|
| Compound A | 15 | Cyclin-dependent kinase |
| Compound B | 20 | Mitogen-activated protein kinase |
| Control | 10 | Standard inhibitor |
Mechanism of Action
The mechanism of action of 5-(3-Methylphenyl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to particular receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved vary based on the derivative and its intended use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 5-(3-Methylphenyl)-1H-pyrazole-3-carboxylic acid with structurally related pyrazolecarboxylic acids, focusing on substituent effects, physicochemical properties, and biological activities.
2.1. Substituent Effects on Physicochemical Properties
Substituents on the phenyl ring significantly influence melting points, solubility, and synthetic yields. Key examples include:
- Electron-Withdrawing Groups (NO₂, Cl): Increase melting points and bioactivity but may reduce synthetic yields (e.g., 47.9% for 3-Cl vs. 8% for 2-OEt) .
- Electron-Donating Groups (CH₃, OEt): Lower melting points and improve solubility. For example, the 4-CH₃ analog (mp 171–173°C) melts lower than the 3-Cl derivative (219–221°C) .
Biological Activity
5-(3-Methylphenyl)-1H-pyrazole-3-carboxylic acid is a compound within the pyrazole family that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a 3-methylphenyl group and a carboxylic acid functional group. Its unique structure contributes to its reactivity and biological activity, particularly through the carboxylic acid moiety, which can participate in various chemical reactions.
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor for several enzymes, notably carbonic anhydrases. These enzymes are crucial in physiological processes such as respiration and acid-base balance. The compound's binding affinity to these enzymes has been quantified, suggesting potential therapeutic applications in conditions where carbonic anhydrases play a role, such as glaucoma and epilepsy.
Anti-inflammatory Properties
Similar compounds within the pyrazole family have demonstrated significant anti-inflammatory effects. For instance, derivatives of pyrazole-3-carboxylic acids have shown promising results in reducing inflammation in various animal models. A study highlighted that certain pyrazole derivatives exhibited up to 84.2% inhibition of inflammation compared to standard drugs like diclofenac . This suggests that this compound may possess similar properties.
Synthesis Methods
Several synthetic routes have been developed for the preparation of this compound:
- Condensation Reaction : The compound can be synthesized by condensing 3-methylphenylhydrazine with suitable carbonyl compounds followed by cyclization to form the pyrazole ring.
- Carboxylation : Introduction of the carboxylic acid group can be achieved through oxidation or direct carboxylation methods.
- Microwave-Assisted Synthesis : This modern technique enhances yields and reduces reaction times significantly .
Anti-inflammatory Activity Evaluation
A study conducted on various pyrazole derivatives revealed that compounds structurally related to this compound showed significant anti-inflammatory effects when tested using the carrageenan-induced paw edema model in rats. The results indicated that these compounds could serve as effective alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Anticancer Potential
Recent investigations into the anticancer properties of pyrazole derivatives suggest that compounds containing the pyrazole nucleus can inhibit the growth of several cancer cell types, including breast and lung cancer cells. For example, molecular docking studies have indicated that these compounds may induce apoptosis in cancer cells by enhancing caspase activity .
Comparative Analysis of Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Methyl-substituted phenyl group | Potential selective inhibition of carbonic anhydrases |
| 1H-Pyrazole-3-carboxylic acid | Basic framework without aryl substitution | Basis for further derivatization |
| 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid | Hydroxyl substitution enhances solubility | Different biological activity due to hydroxyl presence |
| 4-Aryl-1H-pyrazole-3-carboxylic acids | Various aryl groups influence activity | Diverse pharmacological profiles based on substitution |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
